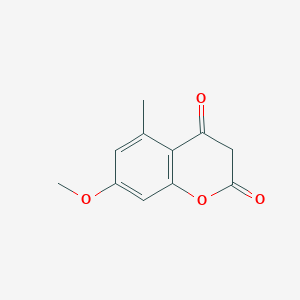![molecular formula C11H18 B14587752 Bicyclo[5.2.2]undec-8-ene CAS No. 61244-49-3](/img/structure/B14587752.png)
Bicyclo[5.2.2]undec-8-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[5.2.2]undec-8-ene is an organic compound with the molecular formula C11H18. It is a bicyclic hydrocarbon that features a unique structure, making it an interesting subject of study in organic chemistry. The compound consists of two fused rings, which contribute to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bicyclo[5.2.2]undec-8-ene can be synthesized through various methods. One common approach involves the treatment of a precursor compound with vinylmagnesium bromide, which transforms the ketone moiety into a tertiary vinyl alcohol. This is followed by a tandem sequence of alkoxide-promoted [1,3] sigmatropic rearrangement and Cope rearrangement . Another method involves the Wolff-Kishner reduction of the cycloadduct of 1,3-cyclohexadiene and cyclopropylketene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial applications. These methods often require careful control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[5.2.2]undec-8-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the double bonds within the bicyclic structure.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include vinylmagnesium bromide for synthesis, and various oxidizing and reducing agents for subsequent reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or alcohols, while reduction can result in the formation of saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Bicyclo[5.2.2]undec-8-ene has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the behavior of bicyclic systems.
Biology: The compound’s unique structure makes it a subject of interest in the study of biological systems and their interactions with organic molecules.
Medicine: Research into potential medicinal applications is ongoing, particularly in the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism by which bicyclo[5.2.2]undec-8-ene exerts its effects involves its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it participates in. For example, in oxidation reactions, the compound interacts with oxidizing agents to form new products, while in reduction reactions, it interacts with reducing agents to modify its structure.
Vergleich Mit ähnlichen Verbindungen
Bicyclo[5.2.2]undec-8-ene can be compared to other similar bicyclic compounds, such as:
Bicyclo[4.2.0]oct-2-ene: This compound has a smaller ring system and different reactivity.
Bicyclo[5.4.0]undec-7-ene: Known as 1,8-diazabicyclo[5.4.0]undec-7-ene, this compound is used as a catalyst and has different chemical properties.
The uniqueness of this compound lies in its specific ring structure and the resulting chemical behavior, which distinguishes it from other bicyclic compounds.
Eigenschaften
CAS-Nummer |
61244-49-3 |
|---|---|
Molekularformel |
C11H18 |
Molekulargewicht |
150.26 g/mol |
IUPAC-Name |
bicyclo[5.2.2]undec-8-ene |
InChI |
InChI=1S/C11H18/c1-2-4-10-6-8-11(5-3-1)9-7-10/h6,8,10-11H,1-5,7,9H2 |
InChI-Schlüssel |
LLAVPVJZDBOIGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2CCC(CC1)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


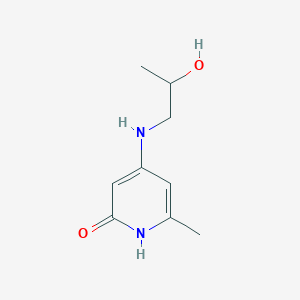
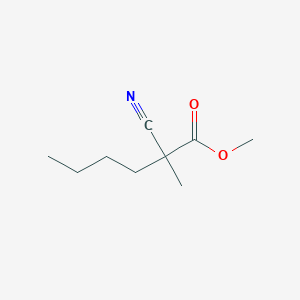
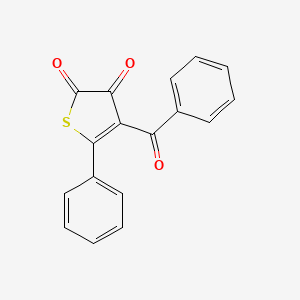
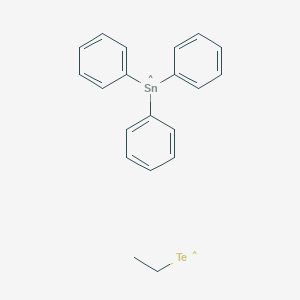

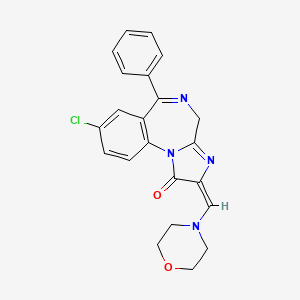

![N,1,1-Trimethyl-N-[4-(trifluoromethyl)phenyl]boranamine](/img/structure/B14587734.png)
![6-[2-(Dimethylamino)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14587740.png)
![1-Azabicyclo[2.2.2]octan-3-yl hydroxyacetate](/img/structure/B14587742.png)
![1-[4-(Benzyloxy)phenyl]-2-phenylprop-2-en-1-one](/img/structure/B14587745.png)

![N-[2-(4-Propanoylphenyl)ethyl]benzamide](/img/structure/B14587757.png)
